

# validated method for leucocrystal violet using deuterated standard

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## Compound Focus: Leucocrystal Violet-d6

CAS No.: 1173023-92-1

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## Analytical Methods and Experimental Protocols

Here are the detailed protocols for determining Leucocrystal Violet (LCV) in aquaculture products using LC-MS/MS with **Leucocrystal Violet-d6** as an internal standard.

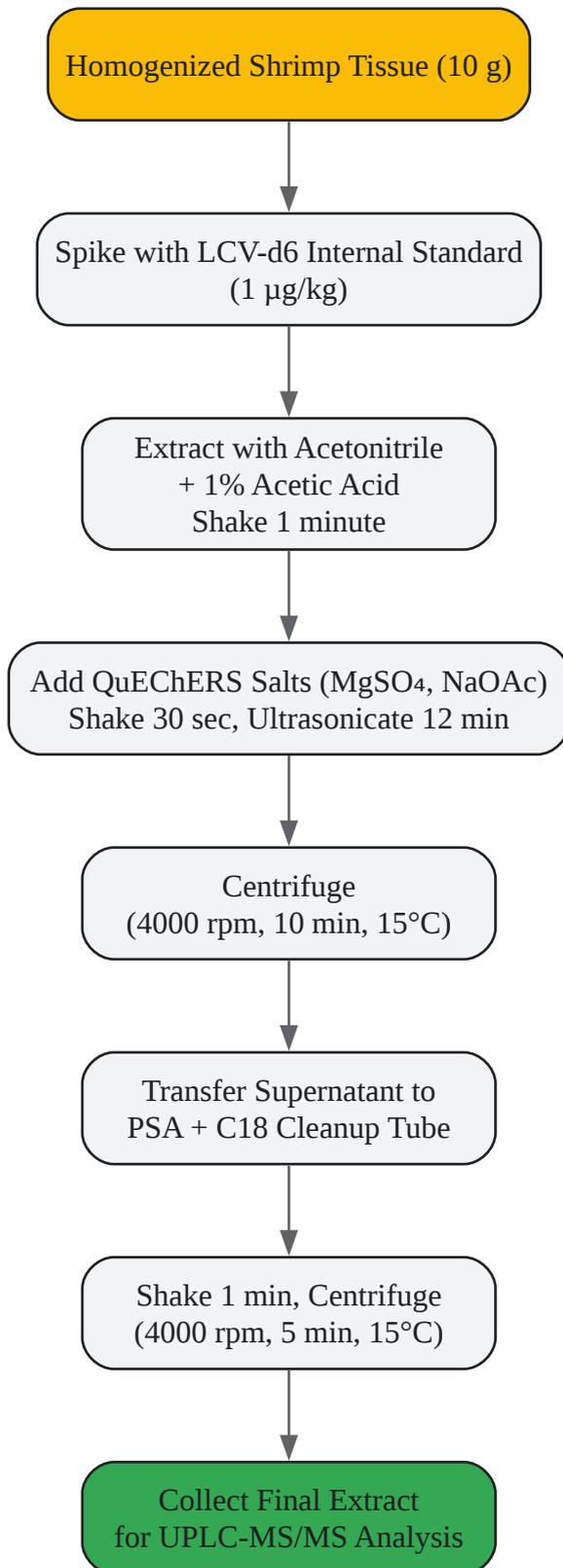
### Method 1: QuEChERS Extraction with UPLC-MS/MS Analysis

This method, adapted from a Waters Corporation application note, uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation [1].

- **Sample Preparation (QuEChERS Extraction)**
  - **Homogenize:** Homogenize shrimp (or other fish tissue) in a blender.
  - **Weigh & Spike:** Weigh 10 g of homogenized tissue into a container. Spike with **1 µg/kg of LCV-d6 internal standard** and allow it to sit for 10 minutes for interaction.
  - **Extract:** Add 10 mL of acetonitrile with 1% acetic acid and shake vigorously for 1 minute.
  - **Partition:** Add a commercial DisQuE QuEChERS pouch (containing 1.5 g sodium acetate and 6 g magnesium sulfate). Shake for 30 seconds and then place in an ultrasonic bath for 12 minutes.
  - **Centrifuge:** Centrifuge at 4000 rpm for 10 minutes at 15°C.
  - **Clean-up:** Transfer the supernatant to a DisQuE QuEChERS PSA cleanup tube (containing 900 mg MgSO<sub>4</sub>, 150 mg PSA, and C18). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes at 15°C.

- **Prepare Calibrants:** Prepare matrix-matched calibration standards in the processed blank matrix, spiked with both native LCV and the LCV-d6 internal standard, covering a concentration range from 0.05 to 40 µg/kg (ppb) [1].

The sample preparation workflow for this method is summarized below.



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- **UPLC-MS/MS Analysis**

- **UPLC System:** ACQUITY UPLC H-Class [1].
- **Column:** ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7  $\mu$ m) [1].
- **Column Temperature:** 40°C [1].
- **Mobile Phase A:** Water + 20 mmol Ammonium Acetate (pH 4 with acetic acid) [1].
- **Mobile Phase B:** Acetonitrile [1].
- **Flow Rate:** 0.3 mL/min [1].
- **Injection Volume:** 5  $\mu$ L [1].
- **Gradient Program:** [1]

| Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 70 | 30 | | 0.25 | 50 | 50 | | 0.67 | 5 | 95 | | 2.67 | 5 | 95 | | 2.68 | 70 | 30 | | 6.00 | 70 | 30 |

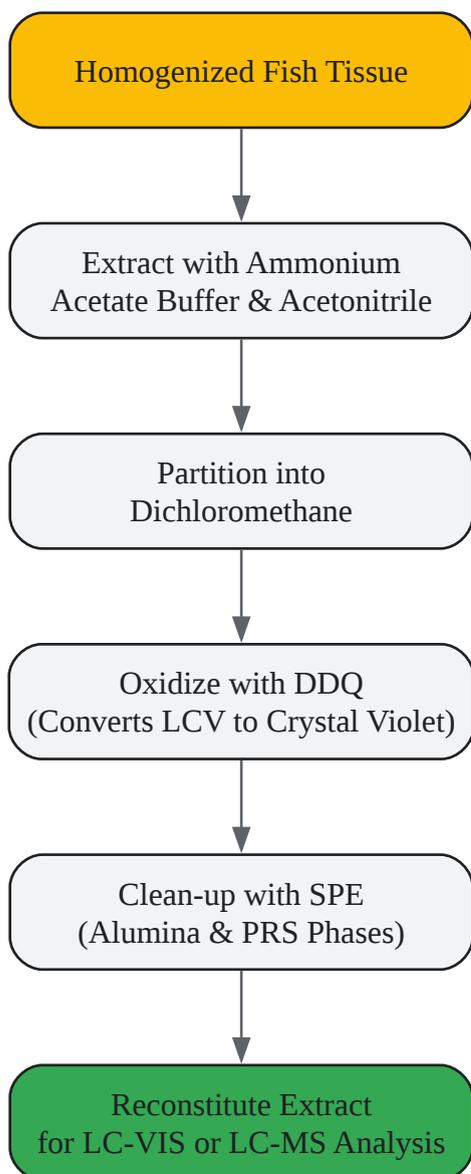
- **Mass Spectrometer:** Xevo TQD Triple Quadrupole [1].
- **Ionization Mode:** Electrospray Ionization (ES+) [1].
- **Capillary Voltage:** 2.5 kV [1].
- **Source Temperature:** 150°C [1].
- **Desolvation Temperature:** 400°C [1].
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM). Two transitions per analyte are monitored; the most intense is used for quantification and the second for confirmation [1].

## Method 2: Liquid-Liquid Extraction with LC-VIS/LC-MS<sup>n</sup> Analysis

This method, based on an FDA Laboratory Information Bulletin, involves extraction and an oxidation step to also account for the parent dye, Crystal Violet (CV) [2].

- **Sample Preparation (Liquid-Liquid Extraction)**
  - **Extract:** Homogenize fish tissue with an ammonium acetate buffer and acetonitrile.
  - **Isolate:** Partition the target residues into dichloromethane.
  - **Oxidize:** React the extract with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize the leuco compounds (LCV) to their chromatic forms (CV). This allows for the determination of **"total" Crystal Violet** (parent + metabolite) [2].
  - **Clean-up:** Perform solid-phase extraction (SPE) cleanup using sequential neutral alumina and propylsulfonic acid (PRS) cartridges [2].

The alternative sample preparation workflow with an oxidation step is as follows.



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- **Liquid Chromatography Conditions**

- **For Quantification (LC-VIS):**

- **Column:** Alltech Alltima C18 (150 x 4.6 mm, 3 µm) [2].
- **Detection:** Visible detection at **588 nm** for Crystal Violet (the oxidized form of LCV) [2].

- **For Confirmation (LC-MS<sup>n</sup>):**

- **Column:** YMC Phenyl cartridge column (50 x 4.0 mm, 3 µm) [2].
- **Ionization:** No-Discharge Atmospheric Pressure Chemical Ionization (ND-APCI) [2].

## Method Validation Data and Quantitative Results

The following tables summarize key performance metrics reported for these methods.

**Table 1: Method Performance Characteristics**

Parameter	Method 1 (QuEChERS UPLC-MS/MS) [1]	Method 2 (Liquid-Liquid Extraction LC-MS <sup>n</sup> ) [2]
Analytes	LCV (with LCV-d6 as IS)	LCV (oxidized to CV for total determination)
Matrix	Shrimp	Catfish
Recovery	104% (with IS correction)	96.6% (LC-MS <sup>n</sup> )
Linearity (R <sup>2</sup> )	> 0.998	Not specified
Calibration Range	0.05 - 40 µg/kg	0.25 - 10 µg/kg (for LCV)
Limit of Detection	Well below 1 µg/kg	0.25 - 0.5 µg/kg

**Table 2: MS/MS Parameters for LCV and LCV-d6 [1]**

Compound	Precursor Ion > Product Ion (Quantifier)	Cone Voltage (V)	Collision Energy (eV)
Leucocrystal Violet (LCV)	373.3 > 358.2	55	25
Leucocrystal Violet-d6 (LCV-d6)	379.3 > 364.2	55	25

> **Note on Internal Standard Selection:** While LCV-d6 is effectively used as an internal standard [3] [1], one study cited in the search results notes a general caution when using **doubly deuterated standards** (D2), as naturally occurring heavy isotopes of the analyte can sometimes cause interference in the internal standard channel, potentially affecting linearity [4]. Using a D6-standard, as in these protocols, significantly mitigates this risk.

## Key Applications and Rationale

- **Primary Application:** The main application for LCV analysis is monitoring **illegal veterinary drug residues in aquaculture products** (e.g., shrimp, salmon, catfish) to ensure food safety [2] [1]. LCV is the major metabolite of Crystal Violet (Gentian Violet), a triphenylmethane dye banned for use in food-producing animals due to toxicity concerns [2] [5].
- **Role of the Deuterated Standard: Leucocrystal Violet-d6 (LCV-d6)** is a deuterated analog where six hydrogen atoms are replaced with deuterium [3]. It is used as an **internal standard** to correct for losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the quantitative results [3] [1].

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## References

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To cite this document: Smolecule. [validated method for leucocrystal violet using deuterated standard]. Smolecule, [2026]. [Online PDF]. Available at:

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